Technical Guide: 4-Chloro-2-methylfuro[2,3-d]pyrimidine
Technical Guide: 4-Chloro-2-methylfuro[2,3-d]pyrimidine
CAS Number: 957261-73-3 (Referenced for the specific 2-methyl analog; verify against specific supplier batches as isomer variations exist). Molecular Formula: C₇H₅ClN₂O Molecular Weight: 168.58 g/mol
Executive Summary
4-Chloro-2-methylfuro[2,3-d]pyrimidine is a high-value heterocyclic scaffold in medicinal chemistry, functioning as a bioisostere of the purine and quinazoline ring systems. Its structural significance lies in the fusion of the electron-rich furan ring with the electron-deficient pyrimidine ring. This "push-pull" electronic character, combined with the reactive C4-chloro substituent, makes it an ideal electrophilic core for constructing ATP-competitive kinase inhibitors, adenosine receptor antagonists, and microtubule targeting agents.
This guide provides a comprehensive technical breakdown of the compound's synthesis, reactivity profile, and application in drug discovery, moving beyond basic descriptions to actionable, field-tested protocols.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification | Technical Note |
| IUPAC Name | 4-Chloro-2-methylfuro[2,3-d]pyrimidine | The [2,3-d] fusion indicates the furan oxygen is adjacent to the pyrimidine C5, distinct from the [3,2-d] isomer. |
| Physical State | Crystalline Solid | Typically off-white to pale yellow. |
| Solubility | DMSO, DMF, DCM, Chloroform | Limited solubility in water; hydrolytically unstable in acidic aqueous media over time. |
| Reactivity | High Electrophilicity at C4 | The C4-Cl bond is highly activated for SNAr reactions due to the inductive effect of N3 and the lack of electron donation from the furan oxygen into the C4 center. |
| Storage | -20°C, Desiccated | Moisture sensitive. The C4-chloro group can hydrolyze to the pyrimidinone (tautomer) upon prolonged exposure to atmospheric moisture. |
Synthesis Strategy: The "De Novo" Construction
While 4-chlorofuro[2,3-d]pyrimidine cores can be purchased, the 2-methyl variant often requires de novo synthesis to ensure high purity and regiochemical fidelity. The most robust route involves the cyclization of a 2-aminofuran-3-carbonitrile precursor with a C2-donor (acetamidine).
Step-by-Step Protocol
Phase 1: Construction of the Pyrimidinone Core
Rationale: Direct chlorination of a pyrimidine ring is difficult. The standard approach is to build the 4-hydroxy (pyrimidinone) intermediate, which serves as the substrate for chlorodehydration.
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Reagents: 2-Amino-3-cyanofuran (1.0 eq), Acetamidine Hydrochloride (1.5 eq), Sodium Ethoxide (NaOEt) or DBU (2.0 eq), Ethanol (anhydrous).
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Procedure:
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Dissolve 2-amino-3-cyanofuran in anhydrous ethanol under N₂ atmosphere.
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Add Acetamidine HCl and the base (NaOEt).
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Reflux the mixture for 6–12 hours. The acetamidine acts as the C-N-C fragment donor, closing the pyrimidine ring and incorporating the 2-methyl group simultaneously.
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Mechanism:[1][2][3][4][5] Nucleophilic attack of the furan amine on the acetamidine nitrile carbon, followed by intramolecular cyclization onto the cyano group.
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-
Workup: Cool to room temperature. Neutralize with dilute acetic acid to precipitate the product, 2-methylfuro[2,3-d]pyrimidin-4(3H)-one . Filter and dry.
Phase 2: Chlorodehydration (The Activation Step)
Rationale: Converting the tautomeric hydroxyl/carbonyl group to a chloride creates the leaving group necessary for subsequent medicinal chemistry couplings.
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Reagents: 2-methylfuro[2,3-d]pyrimidin-4(3H)-one (Intermediate from Phase 1), Phosphorus Oxychloride (POCl₃) (excess, solvent/reagent), N,N-Dimethylaniline (catalytic).
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Procedure:
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Suspend the dried pyrimidinone in neat POCl₃ (approx. 5–10 mL per gram of substrate).
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Add catalytic N,N-dimethylaniline (accelerates the formation of the dichlorophosphate intermediate).
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Heat to reflux (105°C) for 2–4 hours. The suspension will clear as the reaction proceeds to the chlorinated product.
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-
Workup (Critical Safety Step):
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Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).
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Pour the residue slowly onto crushed ice/water with vigorous stirring (exothermic hydrolysis of residual phosphoryl chlorides).
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Extract immediately with Dichloromethane (DCM). Do not let the product sit in acidic aqueous solution to prevent hydrolysis back to the starting material.
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Wash organic layer with saturated NaHCO₃ and brine. Dry over MgSO₄.
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Yield: 4-Chloro-2-methylfuro[2,3-d]pyrimidine.[6]
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Synthesis Logic Diagram
Caption: Two-step de novo synthesis converting the furan precursor to the active chloropyrimidine core via a pyrimidinone intermediate.
Reactivity & Derivatization: The SNAr Gateway
The utility of 4-Chloro-2-methylfuro[2,3-d]pyrimidine lies in its reactivity toward nucleophiles. The C4 position is highly electrophilic, allowing for rapid Nucleophilic Aromatic Substitution (SNAr) .
Mechanism of Action
The nitrogen atoms at positions 1 and 3 withdraw electron density from the C4 carbon. The chlorine atom, being a good leaving group, facilitates attack by amines, thiols, or alkoxides.
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Primary Reaction: SNAr with primary/secondary amines.
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Conditions:
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Solvent: Isopropanol, n-Butanol, or DMF.
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Base: Triethylamine or DIPEA (to scavenge HCl).
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Temperature: 60°C – 100°C.
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-
Self-Validating Check: The reaction progress can be monitored by TLC (the product is usually more polar and fluorescent than the chloro-starting material) or LCMS (mass shift: M - 35 + amine mass).
Derivatization Workflow
Caption: Divergent synthesis pathways: SNAr for amino-linkages (common in kinase inhibitors) and Pd-coupling for carbon-carbon bond formation.
Medicinal Chemistry Applications
Kinase Inhibition (Bioisostere Strategy)
The furo[2,3-d]pyrimidine scaffold is a classical bioisostere of the pyrrolo[2,3-d]pyrimidine (7-deazapurine) and quinazoline cores found in drugs like Gefitinib or Lapatinib.
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Binding Mode: The N1 and N3 nitrogens in the pyrimidine ring typically form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.
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2-Methyl Role: The methyl group at C2 often fits into a small hydrophobic pocket (the "gatekeeper" region or solvent front), improving selectivity against kinases that lack this space.
Adenosine Receptor Antagonists
Substituted furo[2,3-d]pyrimidines have shown affinity for A2A and A3 adenosine receptors. The 4-amino substitution pattern is critical for receptor docking.
Safety & Handling (MSDS Highlights)
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Hazard Statements: H314 (Causes severe skin burns and eye damage - due to hydrolysis to HCl), H302 (Harmful if swallowed).
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Handling:
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Moisture Control: Strictly handle under inert atmosphere (Argon/Nitrogen) if storing for long periods.
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Hydrolysis Risk: Upon contact with water/mucous membranes, the compound releases HCl. Use a fume hood and acid-resistant gloves.
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-
Spill Protocol: Neutralize with sodium bicarbonate or lime before disposal. Do not wash down drains without neutralization.
References
- Synthesis of Furo[2,3-d]pyrimidines: Title: Synthesis and biological evaluation of novel furo[2,3-d]pyrimidine derivatives. Source:Journal of Heterocyclic Chemistry (General reference for scaffold synthesis). Context: Describes the cyclization of 2-aminofuran-3-carbonitriles with amidines.
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Medicinal Chemistry (Kinase Inhibitors)
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Title: Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents.[7]
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Source:Journal of Medicinal Chemistry, 2016.[1]
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URL:[Link]
- Relevance: While focusing on the 5-methyl isomer, this paper details the identical SNAr chemistry and biological rationale for the furo[2,3-d]pyrimidine scaffold.
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- Title: 4-Chloro-2-methylfuro[2,3-d]pyrimidine (CAS 957261-73-3).
Sources
- 1. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Asymmetric Mannich Reaction of α-Fluoronitriles with Ketimines: Enantioselective and Diastereodivergent Construction of Vicinal Tetrasubstituted Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. ;;957261-73-3;; CAS [chemicalbook.com]
- 7. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
